molecular formula C6H8N2O2S B13627573 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylicacid

1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylicacid

Cat. No.: B13627573
M. Wt: 172.21 g/mol
InChI Key: LJFCAIXHJCEETB-UHFFFAOYSA-N
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Description

1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylicacid is a heterocyclic compound that features an imidazole ring substituted with a methyl group, a methylsulfanyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with methylsulfanyl chloride in the presence of a base, followed by carboxylation using carbon dioxide under high pressure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted imidazoles.

Mechanism of Action

The mechanism of action of 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylicacid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . The methylsulfanyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

    1-Methyl-2-(methylsulfanyl)-1H-imidazole: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain conditions.

    1-Methyl-2-(methylsulfanyl)-1H-benzimidazole: Contains a benzimidazole ring instead of an imidazole ring, which can alter its chemical properties and biological activity.

Uniqueness: 1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylicacid is unique due to the presence of both the methylsulfanyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields.

Biological Activity

1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid, commonly referred to as a derivative of imidazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally related to thiamazole, a known antithyroid agent, and is often studied for its potential therapeutic applications.

  • Molecular Formula : C5H8N2S
  • Molecular Weight : 128.20 g/mol
  • CAS Number : 14486-52-3
  • IUPAC Name : 1-methyl-2-(methylsulfanyl)-1H-imidazole

The compound features a methylsulfanyl group at the 2-position of the imidazole ring, which may influence its biological interactions.

Antithyroid Activity

One of the primary areas of research for this compound is its antithyroid activity. It acts as an impurity in thiamazole formulations, contributing to the overall efficacy of the drug. Thiamazole and its related compounds inhibit thyroid peroxidase, an enzyme critical for the synthesis of thyroid hormones. The presence of the methylsulfanyl group enhances this inhibitory action, making it a subject of interest in thyroid disease management.

Enzyme Inhibition

Research indicates that derivatives of imidazoles, including 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid, exhibit inhibitory effects on various enzymes. For instance:

  • Xanthine Oxidase Inhibition : This compound has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism. Inhibition of this enzyme can lead to reduced production of uric acid, potentially benefiting conditions like gout and hyperuricemia .
  • β-glucuronidase Inhibition : Additionally, it has been noted for its ability to inhibit β-glucuronidase, an enzyme linked to inflammation and cancer progression .

Study on Antithyroid Activity

A study conducted by Alizadeh-Bami et al. demonstrated that imidazole derivatives could significantly reduce thyroid hormone levels in animal models. The study highlighted that compounds similar to 1-methyl-2-(methylsulfanyl)-1H-imidazole showed a dose-dependent reduction in thyroid hormone synthesis, corroborating their potential use in treating hyperthyroidism .

Enzyme Activity Evaluation

In another investigation focusing on enzyme inhibition, researchers employed various concentrations of 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid against xanthine oxidase. The results indicated a significant reduction in enzyme activity at higher concentrations, suggesting a promising role for this compound in managing conditions associated with elevated uric acid levels .

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

3-methyl-2-methylsulfanylimidazole-4-carboxylic acid

InChI

InChI=1S/C6H8N2O2S/c1-8-4(5(9)10)3-7-6(8)11-2/h3H,1-2H3,(H,9,10)

InChI Key

LJFCAIXHJCEETB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1SC)C(=O)O

Origin of Product

United States

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